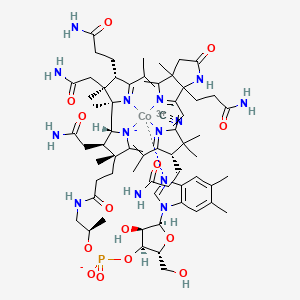
Vitamin B-12 C-Lactam (Technical Grade)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of Vitamin B-12 C-Lactam involves several synthetic routes and reaction conditions. One common method includes the oxidation of Vitamin B12 under controlled conditions to form the lactam structure. The industrial production of this compound typically involves the use of advanced chemical synthesis techniques to ensure high purity and yield .
Chemical Reactions Analysis
Vitamin B-12 C-Lactam undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other forms of Vitamin B12.
Substitution: The lactam ring can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
Vitamin B-12 C-Lactam has a wide range of scientific research applications, including:
Chemistry: Used as a reference material in analytical chemistry for the quantification and identification of Vitamin B12 impurities.
Biology: Studied for its role in cellular processes and its impact on the nervous system.
Medicine: Investigated for its potential therapeutic effects and its role in treating Vitamin B12 deficiency-related conditions.
Industry: Utilized in the production of fortified foods and dietary supplements
Mechanism of Action
The mechanism of action of Vitamin B-12 C-Lactam involves its interaction with various molecular targets and pathways. It acts as a cofactor for several enzymes involved in DNA synthesis, regulation, and red blood cell formation. The compound’s effects are mediated through its ability to form and cleave the cobalt-carbon bond, which is essential for its biological activity .
Comparison with Similar Compounds
Vitamin B-12 C-Lactam is unique compared to other similar compounds due to its specific lactam structure. Similar compounds include:
Cyanocobalamin: The most common form of Vitamin B12 used in supplements.
Methylcobalamin: A coenzyme form of Vitamin B12 that is active in the human body.
Hydroxocobalamin: Another form of Vitamin B12 used in medical treatments. Vitamin B-12 C-Lactam stands out due to its specific chemical properties and its use as an impurity reference material
Biological Activity
Vitamin B-12 C-Lactam, also known as cyanocobalamin C-lactam, is a derivative of vitamin B-12 that plays a significant role in various biological processes. This article delves into its biological activity, mechanisms of action, and implications for health, supported by research findings and case studies.
Overview of Vitamin B-12 C-Lactam
Vitamin B-12 C-Lactam is considered an impurity of vitamin B-12 (cobalamin) and is characterized by its unique molecular structure, which includes a cobalt ion at its core. The molecular formula is C63H86CoN14O14P with a molecular weight of 1353.35 g/mol .
Key Functions
- Cofactor Role : Acts as a cofactor for critical enzymatic reactions, particularly in the metabolism of amino acids and fatty acids.
- Methylation Processes : Involved in the conversion of homocysteine to methionine, which is essential for DNA synthesis and methylation reactions necessary for cellular function .
The biological activity of vitamin B-12 C-Lactam primarily hinges on its interaction with cellular pathways related to cobalamin metabolism. It exhibits both cytotoxic and antagonistic properties towards vitamin B-12:
- Cytotoxic Effects : Research indicates that vitamin B-12 C-Lactam can induce cytotoxicity in human leukemia cells when cultured with methylfolate and homocysteine but not with methionine present. This suggests that methionine deficiency exacerbates the cytotoxic effects, leading to impaired DNA synthesis through the diversion of serine away from thymidylate synthesis .
- Inhibition of Vitamin B-12 Metabolism : Studies have shown that vitamin B-12 C-Lactam inhibits the metabolic functions of vitamin B-12 in cultured cells, leading to deficiencies in essential biochemical pathways. This inhibition can result in conditions such as megaloblastic anemia due to impaired DNA synthesis caused by folate trapping .
Case Study 1: Cytotoxicity in Leukemia Cells
A study demonstrated that the presence of vitamin B-12 C-Lactam significantly inhibited cell growth in human leukemia cell lines under specific nutrient conditions. The cytotoxicity was linked to disrupted methionine metabolism and impaired DNA synthesis, highlighting the compound's potential role in cancer biology .
Case Study 2: Neurological Implications
Research involving oligodendrocytes indicated that vitamin B-12 C-Lactam could inhibit vitamin B-12 metabolism, serving as a model for studying neuropathy associated with vitamin B-12 deficiency. This suggests that the compound may have implications for neurological health and disease .
Comparative Analysis
| Property | Vitamin B-12 (Cobalamin) | Vitamin B-12 C-Lactam |
|---|---|---|
| Molecular Formula | C63H88CoN14O14 | C63H86CoN14O14P |
| Role | Cofactor for enzymes | Antagonist to cobalamin |
| Biological Activity | Supports DNA synthesis | Induces cytotoxicity |
| Clinical Implications | Deficiency leads to anemia | Potential role in cancer |
Properties
Molecular Formula |
C63H86CoN14O14P |
|---|---|
Molecular Weight |
1353.3 g/mol |
IUPAC Name |
[(2R)-1-[3-[(4S,5S,6R,7R,8R,9R,13S)-5,8-bis(2-amino-2-oxoethyl)-4,13,18-tris(3-amino-3-oxopropyl)-2,5,6,9,11,14,14,22-octamethyl-20-oxo-19,23,24,26-tetraza-25-azanidahexacyclo[15.5.1.13,6.17,10.112,15.018,22]hexacosa-1,3(26),10,12(24),15,17(23)-hexaen-9-yl]propanoylamino]propan-2-yl] [(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate;cobalt(3+);cyanide |
InChI |
InChI=1S/C62H88N13O14P.CN.Co/c1-29-20-37-38(21-30(29)2)75(28-69-37)56-51(84)52(39(27-76)87-56)89-90(85,86)88-31(3)26-68-47(82)17-18-58(8)36(22-45(66)80)55-61(11)59(9,24-46(67)81)35(13-15-43(64)78)50(74-61)33(5)54-60(10)25-48(83)73-62(60,19-16-44(65)79)41(71-54)23-40-57(6,7)34(12-14-42(63)77)49(70-40)32(4)53(58)72-55;1-2;/h20-21,23,28,31,34-36,39,51-52,55-56,76,84H,12-19,22,24-27H2,1-11H3,(H14,63,64,65,66,67,68,70,71,72,73,74,77,78,79,80,81,82,83,85,86);;/q;-1;+3/p-2/t31-,34-,35-,36+,39-,51-,52-,55-,56+,58-,59+,60?,61+,62?;;/m1../s1 |
InChI Key |
PQOCGDLYVXNQKQ-UHKGZVQOSA-L |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])O[C@H](C)CNC(=O)CC[C@@]4([C@H]([C@@H]5[C@]6([C@@]([C@@H](C(=N6)C(=C7C8(CC(=O)NC8(C(=N7)C=C9C([C@@H](C(=N9)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)C)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C8(CC(=O)NC8(C(=N7)C=C9C(C(C(=N9)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)C)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















